molecular formula C7H10O3 B064902 Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate CAS No. 162086-60-4

Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B064902
M. Wt: 142.15 g/mol
InChI Key: YVFNRMBZWVSVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has been synthesized and studied for its potential applications in various scientific fields. This compound has unique properties that make it an interesting subject of research.1.0]hexane-2-carboxylate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It may also interact with enzymes and other proteins in biological systems.

Biochemical And Physiological Effects

Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies. It is metabolized by the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate is its ease of synthesis. It can be synthesized using relatively simple methods and is commercially available. However, its limited solubility in water can make it difficult to use in biological experiments.

Future Directions

There are several potential future directions for research on Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential use in drug discovery. Finally, further studies are needed to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has been studied for its potential applications in various scientific fields. Its ease of synthesis and unique properties make it an interesting subject of research. While more studies are needed to fully understand its potential applications, it has already shown promise in the fields of organic synthesis and drug discovery.

Synthesis Methods

Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate can be synthesized using a variety of methods. The most commonly used method involves the Diels-Alder reaction between cyclopentadiene and ethyl glyoxylate. This reaction produces a mixture of isomers, which can be separated using chromatography. The desired isomer can then be isolated and purified.

Scientific Research Applications

Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

162086-60-4

Product Name

Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-3-5-6(4)10-5/h4-6H,2-3H2,1H3

InChI Key

YVFNRMBZWVSVDH-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC2C1O2

Canonical SMILES

COC(=O)C1CCC2C1O2

synonyms

6-Oxabicyclo[3.1.0]hexane-2-carboxylicacid,methylester(9CI)

Origin of Product

United States

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